

# Crisaborole bioequivalence studies and the role of Crisaborole-d4

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## Crisaborole Bioequivalence: A Comparative Guide for Researchers

For drug development professionals, researchers, and scientists, establishing bioequivalence is a critical step in the generic drug approval process. This guide provides a comprehensive comparison of Crisaborole, a nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis, with its generic counterparts. It delves into the specifics of bioequivalence studies, the crucial role of the deuterated internal standard **Crisaborole-d4**, and presents supporting experimental data and protocols.

## Comparative Bioequivalence and Pharmacokinetic Data

A key component of abbreviated new drug applications (ANDAs) is the demonstration of bioequivalence between the generic (test) and the innovator (reference) product. For topical drugs like Crisaborole, this often involves in vivo pharmacokinetic studies to compare the rate and extent of absorption.

A pivotal single-center, single-dose, open-label, randomized, two-period, two-sequence crossover study was conducted in healthy Chinese subjects to compare a test and a reference formulation of Crisaborole ointment. The results of this study are summarized below.[\[1\]](#)[\[2\]](#)

Pharmacokinetic Parameter	Test Formulation (Mean $\pm$ SD)	Reference Formulation (Mean $\pm$ SD)	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)	32.5 $\pm$ 21.4	31.8 $\pm$ 19.5	103.4% (97.5% - 110%)
AUC0-t (ng·h/mL)	204 $\pm$ 91.5	202 $\pm$ 87.6	103% (96.6% - 109%)
AUC0- $\infty$ (ng·h/mL)	215 $\pm$ 95.8	213 $\pm$ 92.5	103% (96.6% - 109%)
Tmax (h)	4.5 (2.0 - 14.0)	5.0 (2.0 - 16.0)	-
t1/2 (h)	5.86 $\pm$ 1.93	5.91 $\pm$ 1.98	-

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0- $\infty$ : Area under the plasma concentration-time curve from time 0 to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life. Data presented as mean  $\pm$  standard deviation for pharmacokinetic parameters and median (min-max) for Tmax.

The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0- $\infty$  for the test and reference formulations fell within the pre-specified acceptance range of 80%-125%, demonstrating the bioequivalence of the two Crisaborole ointment formulations.[\[1\]](#)  
[\[2\]](#)

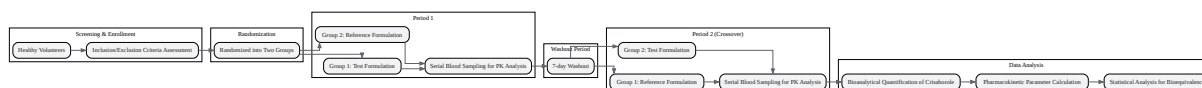
## The Role of Crisaborole-d4 in Bioanalytical Methods

Accurate quantification of Crisaborole in biological matrices is paramount for pharmacokinetic and bioequivalence studies. **Crisaborole-d4**, a deuterium-labeled analog of Crisaborole, serves as a stable isotope-labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[\[3\]](#)[\[4\]](#)[\[5\]](#) The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for potential variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[\[3\]](#)[\[5\]](#)

## Experimental Protocols

## Bioequivalence Study Design

The aforementioned bioequivalence study employed a single-center, single-dose, open-label, randomized, two-period, two-sequence crossover design.[1][2]



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**Figure 1:** Experimental workflow of a crossover bioequivalence study.

A total of 32 healthy subjects were enrolled and randomized into two groups. After a single application of either the test or reference Crisaborole ointment, a series of blood samples were collected over 36 hours. Following a 7-day washout period, subjects received the alternate formulation, and blood sampling was repeated.

## Bioanalytical Method: LC-MS/MS

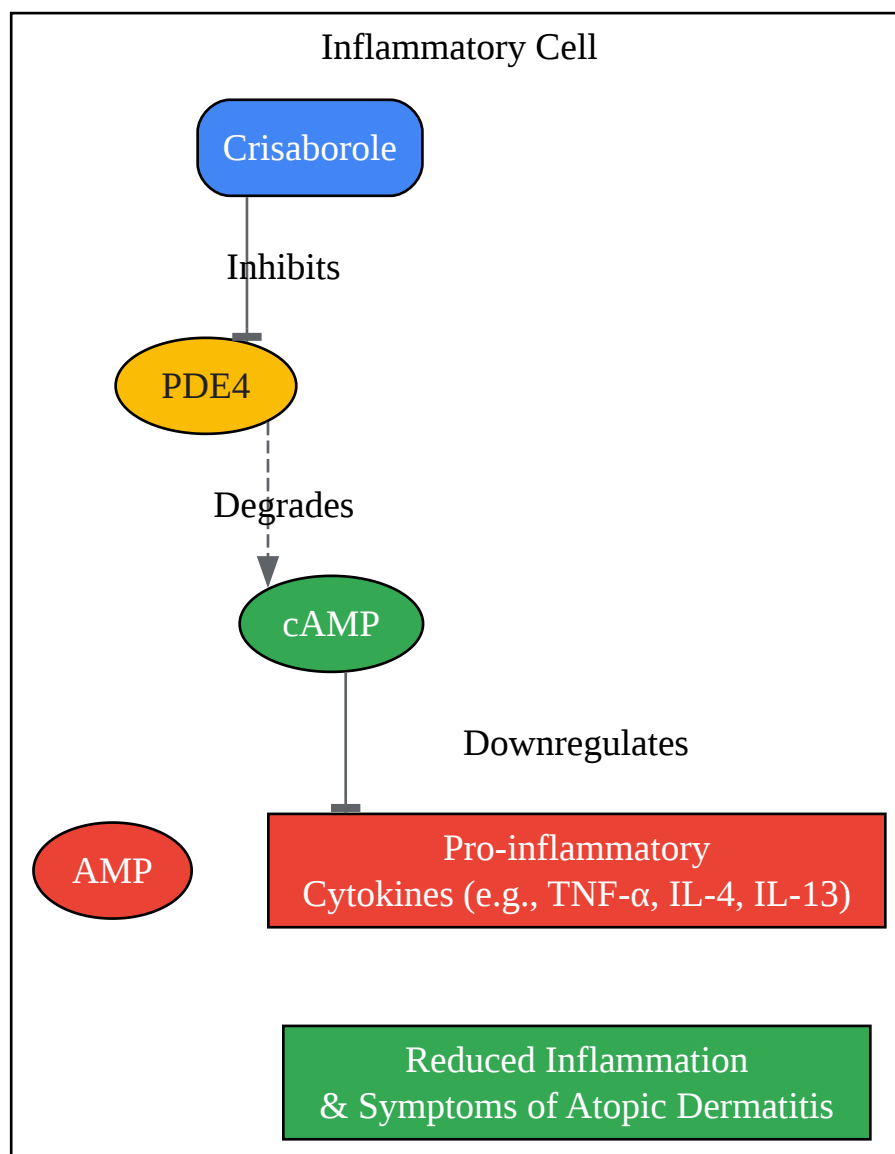
Plasma concentrations of Crisaborole were determined using a validated LC-MS/MS method.[1][4]

- Sample Preparation: Protein precipitation with acetonitrile was used to extract Crisaborole and the internal standard, **Crisaborole-d4**, from human plasma.[4][6]
- Chromatography: Chromatographic separation was achieved on a C18 reverse-phase column with a gradient elution of acetonitrile and water.[4][6]

- Mass Spectrometry: Detection was performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with negative electrospray ionization.[4][6] The monitored ion transitions were  $m/z$  250.0  $\rightarrow$  118.0 for Crisaborole and  $m/z$  254.0  $\rightarrow$  121.9 for Crisaborole-d4.[4]

## Crisaborole's Mechanism of Action and Alternatives

Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor.[7] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP).[8] By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines, thereby alleviating the signs and symptoms of atopic dermatitis.[8][9]



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**Figure 2:** Simplified signaling pathway of Crisaborole's mechanism of action.

## Alternatives to Crisaborole

Several topical treatments are available for atopic dermatitis, each with a different mechanism of action and side-effect profile.

Drug Class	Examples	Mechanism of Action
Topical Corticosteroids	Hydrocortisone, Betamethasone	Broad anti-inflammatory and immunosuppressive effects.
Topical Calcineurin Inhibitors	Tacrolimus, Pimecrolimus	Inhibit calcineurin, leading to reduced T-cell activation and inflammatory cytokine production.
Topical JAK Inhibitors	Ruxolitinib	Inhibit Janus kinases, which are involved in the signaling of multiple pro-inflammatory cytokines.

The choice of treatment depends on the severity and location of the atopic dermatitis, as well as the patient's age and medical history. While topical corticosteroids are often the first-line therapy, non-steroidal options like Crisaborole and calcineurin inhibitors are valuable alternatives, particularly for sensitive skin areas and for long-term management to avoid steroid-related side effects.[10] A network meta-analysis has shown Crisaborole to be superior to pimecrolimus and comparable to tacrolimus in achieving treatment success in patients with mild-to-moderate atopic dermatitis.[11]

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